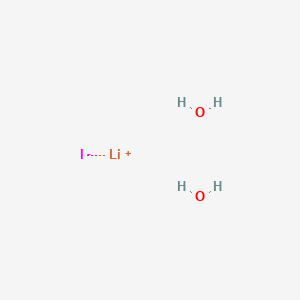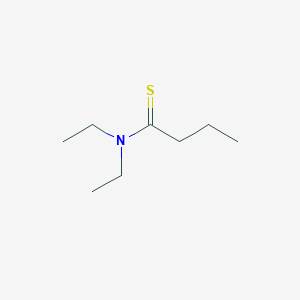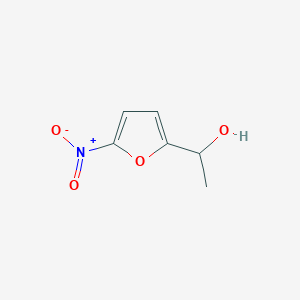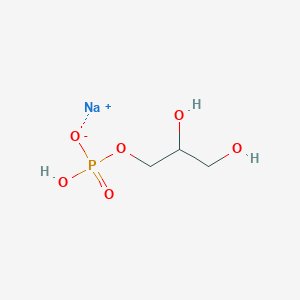
Lithium iodide dihydrate
Übersicht
Beschreibung
Lithium iodide dihydrate is a chemical compound composed of lithium, iodine, and water molecules. It is represented by the chemical formula LiI·2H₂O. This compound is known for its high solubility in water and various organic solvents. It appears as a white crystalline solid and is used in various applications, including organic synthesis and as an electrolyte in batteries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium iodide dihydrate can be synthesized through the neutralization reaction between lithium hydroxide and hydriodic acid. The reaction is as follows: [ \text{LiOH} + \text{HI} \rightarrow \text{LiI} + \text{H₂O} ] The resulting lithium iodide is then crystallized from an aqueous solution to obtain the dihydrate form .
Industrial Production Methods: In industrial settings, lithium iodide is often produced using the neutralization method due to its simplicity and cost-effectiveness. This involves reacting lithium carbonate or lithium hydroxide with hydriodic acid, followed by evaporation and concentration to obtain lithium iodide . Another method involves electrodialysis metathesis, which offers a cleaner production process with lower energy consumption .
Types of Reactions:
Oxidation: Lithium iodide can undergo oxidation when exposed to air, forming iodine and lithium hydroxide. [ 4\text{LiI} + \text{O₂} \rightarrow 2\text{I₂} + 2\text{Li₂O} ]
Reduction: Lithium iodide can act as a reducing agent in various chemical reactions.
Substitution: Lithium iodide is used in nucleophilic substitution reactions, such as the conversion of methyl esters to carboxylic acids. [ \text{RCO₂CH₃} + \text{LiI} \rightarrow \text{RCO₂Li} + \text{CH₃I} ]
Common Reagents and Conditions: Common reagents used with lithium iodide include hydriodic acid, lithium hydroxide, and lithium carbonate. Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: Major products formed from reactions involving lithium iodide include lithium hydroxide, iodine, and various organic compounds depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
Lithium iodide dihydrate has several scientific research applications:
Wirkmechanismus
The mechanism of action of lithium iodide dihydrate involves its ability to participate in redox reactions. In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide and improving the kinetics during the charging process . The compound’s ability to cleave carbon-oxygen bonds is attributed to its nucleophilic iodide ion, which attacks the carbon atom in esters and other organic compounds .
Vergleich Mit ähnlichen Verbindungen
- Lithium fluoride (LiF)
- Lithium chloride (LiCl)
- Lithium bromide (LiBr)
- Lithium astatide (LiAt)
Comparison: Lithium iodide dihydrate is unique among lithium halides due to its high solubility in water and organic solvents, making it particularly useful in various chemical reactions and applications. Unlike lithium fluoride and lithium chloride, lithium iodide can undergo oxidation to form iodine, which is useful in specific synthetic applications .
Eigenschaften
IUPAC Name |
lithium;iodide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGJLYTRBYTLM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4ILiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635631 | |
| Record name | Lithium iodide--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17023-25-5 | |
| Record name | Lithium iodide--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)



![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)



